molecular formula C14H18BNO5 B1519949 1-BOC-7-methoxyindole-2-boronic acid CAS No. 913835-81-1

1-BOC-7-methoxyindole-2-boronic acid

Cat. No.: B1519949
CAS No.: 913835-81-1
M. Wt: 291.11 g/mol
InChI Key: JYRDIGLHLIDRNE-UHFFFAOYSA-N
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Description

1-BOC-7-methoxyindole-2-boronic acid is a synthetic organic compound characterized by its indole core structure, a boronic acid group, and a methoxy group at the 7th position

Mechanism of Action

Target of Action

Boronic acids, in general, are known to form reversible non-ionic bonds with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .

Mode of Action

The compound 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl boronic acid is a type of organoboron reagent. These reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, a type of transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl boronic acid participates, is a key step in many biochemical pathways. This reaction allows for the formation of complex organic compounds by connecting chemically differentiated fragments . The downstream effects of these reactions depend on the specific biochemical pathway and the other compounds involved.

Result of Action

The molecular and cellular effects of 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl boronic acid’s action would depend on the specific biochemical pathways and reactions it is involved in. As a participant in Suzuki–Miyaura cross-coupling reactions, this compound can contribute to the formation of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl boronic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to participate in reactions. For example, the Suzuki–Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-BOC-7-methoxyindole-2-boronic acid can be synthesized through several synthetic routes. One common method involves the reaction of 7-methoxyindole with a boronic acid derivative under specific reaction conditions, such as the use of a palladium catalyst and appropriate ligands. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and is conducted in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield while minimizing environmental impact and waste.

Chemical Reactions Analysis

Types of Reactions: 1-BOC-7-methoxyindole-2-boronic acid undergoes various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form indole derivatives.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Indole Derivatives: Resulting from the reduction of the compound.

  • Substituted Indoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-BOC-7-methoxyindole-2-boronic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the development of advanced materials and catalysts.

Comparison with Similar Compounds

1-BOC-7-methoxyindole-2-boronic acid is unique due to its specific structural features, such as the presence of both a boronic acid group and a methoxy group on the indole ring. Similar compounds include:

  • Indole-2-boronic acid: Lacks the methoxy group.

  • 7-Methoxyindole: Lacks the boronic acid group.

  • Boronic esters: Similar boronic acid derivatives but without the indole core.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in various scientific fields.

Properties

IUPAC Name

[7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11(15(18)19)8-9-6-5-7-10(20-4)12(9)16/h5-8,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRDIGLHLIDRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657190
Record name [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-81-1
Record name 1-(1,1-Dimethylethyl) 2-borono-7-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1H-indole-2-boronic acid, N-BOC protected
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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